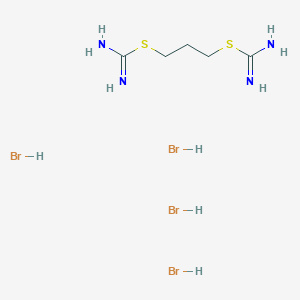![molecular formula C16H30N2O4 B8100955 1-[3-(tert-Butoxycarbonyl-methyl-amino)-propyl]-piperidine-2-carboxylic acid methyl ester](/img/structure/B8100955.png)
1-[3-(tert-Butoxycarbonyl-methyl-amino)-propyl]-piperidine-2-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(tert-Butoxycarbonyl-methyl-amino)-propyl]-piperidine-2-carboxylic acid methyl ester is a synthetic organic compound with the molecular formula C16H30N2O4. This compound is characterized by its piperidine ring structure, which is substituted with a tert-butoxycarbonylmethylamino group and a carboxylic acid methyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(tert-Butoxycarbonyl-methyl-amino)-propyl]-piperidine-2-carboxylic acid methyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butoxycarbonylmethylamino Group: This step involves the reaction of the piperidine ring with tert-butoxycarbonylmethylamine under controlled conditions to introduce the tert-butoxycarbonylmethylamino group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, which can be adapted for the synthesis of this compound .
化学反应分析
Types of Reactions
1-[3-(tert-Butoxycarbonyl-methyl-amino)-propyl]-piperidine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-[3-(tert-Butoxycarbonyl-methyl-amino)-propyl]-piperidine-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of 1-[3-(tert-Butoxycarbonyl-methyl-amino)-propyl]-piperidine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The tert-butoxycarbonylmethylamino group and the piperidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(3-(Tert-butoxycarbonylmethylamino)propyl)piperidine-4-carboxylic acid ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a methyl ester group.
(3R,4R)-4-amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid: This compound features a similar piperidine ring with different substituents.
Uniqueness
1-[3-(tert-Butoxycarbonyl-methyl-amino)-propyl]-piperidine-2-carboxylic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butoxycarbonylmethylamino group provides steric hindrance and stability, while the piperidine ring offers a versatile scaffold for various applications.
属性
IUPAC Name |
methyl 1-[3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-16(2,3)22-14(19)12-17-9-7-11-18-10-6-5-8-13(18)15(20)21-4/h13,17H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLMKFDPLYUNED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCCN1CCCCC1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

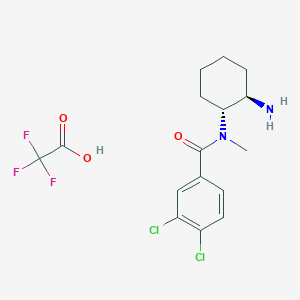
![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide,monohydrochloride](/img/structure/B8100890.png)
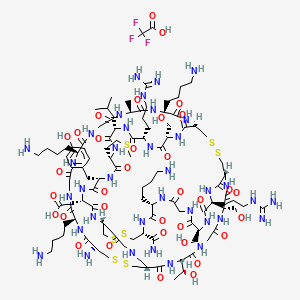
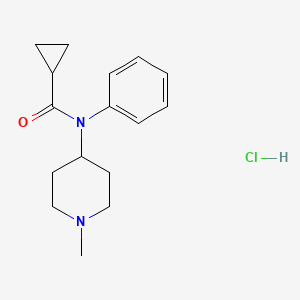
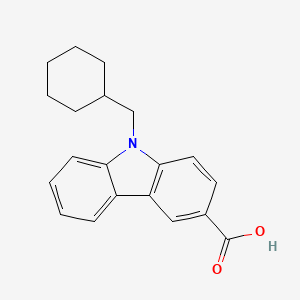
![trans-N-2-(dimethylamino)cyclohexyl)-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide,monohydrochloride](/img/structure/B8100915.png)
![trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-2-(dimethylamino)cyclohexyl)-N-methylacetamide,monohydrochloride](/img/structure/B8100921.png)
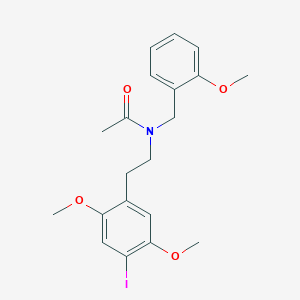
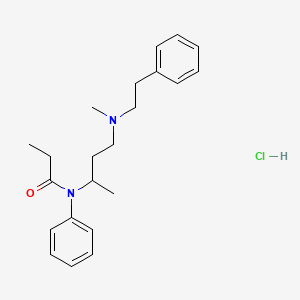
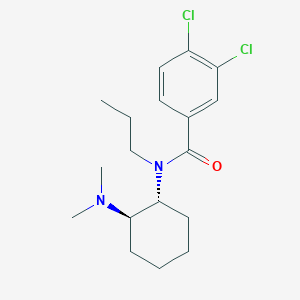
![(8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B8100951.png)

